3,4-Dimethoxybenzene-1-sulfonyl fluoride
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Overview
Description
3,4-Dimethoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H9FO4S. It is a derivative of benzene, featuring two methoxy groups at the 3 and 4 positions and a sulfonyl fluoride group at the 1 position. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxybenzene-1-sulfonyl fluoride typically involves the reaction of 3,4-dimethoxyaniline with tetrafluoroboric acid and tert-butyl nitrite in ethanol and water at temperatures ranging from 0 to 20°C. This is followed by a reaction with 6,6’-dimethyl-2,2’-bipyridine, potassium hydrogen difluoride, 1,4-diazabicyclo[2.2.2]octane-1,4-disulfinate, and copper dichloride in acetonitrile at 20°C for 12 hours in a sealed tube under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves multi-step reactions with fluorosulfonic acid and lead dioxide at low temperatures (around -35°C) for several hours .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Fluorosulfonic Acid: Used in the initial synthesis steps.
Lead Dioxide: Acts as an oxidizing agent.
Copper Dichloride: Used in substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various sulfonyl derivatives .
Scientific Research Applications
3,4-Dimethoxybenzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic applications due to its reactivity with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-Dimethoxybenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of sulfonyl derivatives. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzenesulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.
3,4-Dimethoxybenzenesulfonyl Bromide: Similar structure but with a sulfonyl bromide group.
Uniqueness
3,4-Dimethoxybenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its chloride and bromide counterparts. This makes it particularly useful in specific synthetic applications where the fluoride group is advantageous .
Properties
IUPAC Name |
3,4-dimethoxybenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO4S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEVVNNKUAEPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95546-50-2 |
Source
|
Record name | 95546-50-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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